molecular formula C9H12N2 B14200529 2-Methyl-N-(pyridin-2-yl)propan-1-imine CAS No. 850706-41-1

2-Methyl-N-(pyridin-2-yl)propan-1-imine

Cat. No.: B14200529
CAS No.: 850706-41-1
M. Wt: 148.20 g/mol
InChI Key: LGNULZAGNPAWBZ-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-2-yl)propan-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of a pyridine ring attached to a propan-1-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(pyridin-2-yl)propan-1-imine typically involves the condensation of 2-pyridinecarboxaldehyde with 2-methylpropan-1-amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(pyridin-2-yl)propan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-N-(pyridin-2-yl)propan-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(pyridin-2-yl)propan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyridin-2-yl)propan-1-amine
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

2-Methyl-N-(pyridin-2-yl)propan-1-imine is unique due to its specific structural features, such as the imine group and the pyridine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the imine group allows for reversible covalent interactions with biological targets, which is not possible with amines or other related compounds .

Properties

CAS No.

850706-41-1

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-methyl-N-pyridin-2-ylpropan-1-imine

InChI

InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-8H,1-2H3

InChI Key

LGNULZAGNPAWBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC1=CC=CC=N1

Origin of Product

United States

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